N-[4-(Heptafluoropropyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Heptafluoropropyl)phenyl]acetamide is a chemical compound with the molecular formula C11H8F7NO . This compound is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound imparts distinct physicochemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of N-[4-(Heptafluoropropyl)phenyl]acetamide typically involves the reaction of 4-(Heptafluoropropyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the pure compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification technologies, such as chromatography and distillation, is also common in industrial settings to achieve high-purity products.
Chemical Reactions Analysis
N-[4-(Heptafluoropropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
N-[4-(Heptafluoropropyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-cancer agent.
Mechanism of Action
The mechanism of action of N-[4-(Heptafluoropropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group imparts unique electronic and steric properties, which can influence the compound’s binding affinity to biological receptors or enzymes. The acetamide group may also play a role in modulating the compound’s activity by interacting with hydrogen-bonding sites on target molecules .
Comparison with Similar Compounds
N-[4-(Heptafluoropropyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and a bromophenyl group, which impart different biological activities and chemical reactivity compared to this compound.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: This compound contains a sulfamoyl group, which can influence its pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its heptafluoropropyl group, which provides distinct physicochemical properties, such as increased lipophilicity and chemical stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
199530-73-9 |
---|---|
Molecular Formula |
C11H8F7NO |
Molecular Weight |
303.18 g/mol |
IUPAC Name |
N-[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F7NO/c1-6(20)19-8-4-2-7(3-5-8)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3,(H,19,20) |
InChI Key |
DGTLBPOBSFXXAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.